molecular formula C17H15ClN2S B5833688 N-benzyl-4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine

N-benzyl-4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine

Cat. No.: B5833688
M. Wt: 314.8 g/mol
InChI Key: PZSYMDCIYDCWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a benzyl group, a chlorophenyl group, and a methylamine group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with N-methylthiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazole ring. The final step involves the benzylation of the thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine
  • N-benzyl-4-(4-fluorophenyl)-N-methyl-1,3-thiazol-2-amine
  • N-benzyl-4-(4-methylphenyl)-N-methyl-1,3-thiazol-2-amine

Uniqueness

N-benzyl-4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine is unique due to the presence of the chlorophenyl group, which can enhance its biological activity compared to other similar compounds. The chlorine atom can increase the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

IUPAC Name

N-benzyl-4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2S/c1-20(11-13-5-3-2-4-6-13)17-19-16(12-21-17)14-7-9-15(18)10-8-14/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSYMDCIYDCWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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